Indicanine C
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(20(14)24-3)19(23)15(11-25-17)12-4-6-13(22)7-5-12/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRDLOWBBXCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the pharmacological properties of Indicanine C in preclinical studies?
- Methodological Answer : Begin with in vitro assays (e.g., receptor binding, enzyme inhibition) to identify molecular targets, followed by in vivo animal models (rodents/non-rodents) to assess pharmacokinetics (absorption, distribution, metabolism, excretion) and dose-response relationships. Include toxicity profiling using OECD guidelines. Reference IND requirements for Chemistry, Manufacturing, and Controls (CMC) to ensure batch consistency and purity .
- Table :
| Stage | Methods | Key Parameters |
|---|---|---|
| In vitro | Radioligand binding, cell-based assays | IC50, EC50, selectivity ratios |
| In vivo | Rodent pharmacokinetic studies | Cmax, Tmax, AUC, half-life |
| Toxicity | Acute/subchronic toxicity tests | LD50, NOAEL (No Observed Adverse Effect Level) |
Q. How should researchers design initial efficacy studies for Indicanine C to minimize bias?
- Answer : Use randomized controlled trials (RCTs) with blinding (single/double-blind) and placebo/sham controls. Stratify subjects by relevant variables (e.g., age, genetic markers). Predefine inclusion/exclusion criteria to ensure homogeneity. Power analysis should determine sample size to achieve statistical significance (α=0.05, β=0.2) .
Q. What strategies are effective for conducting a systematic literature review on Indicanine C’s mechanisms of action?
- Answer : Use Boolean operators in PubMed/Scopus (e.g., "Indicanine C" AND "mechanism"). Screen titles/abstracts for relevance, then apply PRISMA guidelines for full-text review. Critically appraise sources using tools like AMSTAR-2 for meta-analyses. Document search strategies to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data for Indicanine C across different experimental models?
- Answer : Apply triangulation by cross-validating results using multiple models (e.g., 2D vs. 3D cell cultures, transgenic animals). Conduct sensitivity analyses to identify confounding variables (e.g., dosing schedules, species-specific metabolism). Use meta-regression to explore heterogeneity in pooled data .
- Framework for Contradiction Analysis :
Identify Discrepancies : Compare outcomes across models.
Hypothesize Causes : Consider pharmacokinetic differences or model limitations.
Test Hypotheses : Design follow-up experiments (e.g., knock-out models, metabolic profiling).
Q. What advanced statistical methods are suitable for analyzing dose-dependent effects of Indicanine C in multi-arm trials?
- Answer : Use mixed-effects models to account for inter-subject variability. Apply non-linear regression (e.g., Emax model) to quantify dose-response curves. For time-series data, employ repeated-measures ANOVA or survival analysis (Kaplan-Meier/Cox proportional hazards). Validate assumptions using residual plots and goodness-of-fit tests .
Q. How can researchers optimize the synthesis of Indicanine C analogs while maintaining pharmacological activity?
- Answer : Use structure-activity relationship (SAR) studies with iterative modifications (e.g., substituent additions, stereochemical changes). Employ computational tools (molecular docking, QSAR) to predict binding affinities. Validate synthetic routes using green chemistry metrics (atom economy, E-factor) and characterize analogs via NMR/HPLC-MS .
Q. What strategies ensure ethical rigor in human trials involving Indicanine C, particularly for vulnerable populations?
- Answer : Adhere to ICH-GCP guidelines. Establish independent Data Safety Monitoring Boards (DSMBs). Use adaptive trial designs to minimize participant risk. Include explicit informed consent protocols for vulnerable groups (e.g., cognitively impaired patients), detailing risks/benefits and withdrawal options .
Methodological Guidance Tables
Table 1 : Frameworks for Evaluating Research Questions on Indicanine C
Table 2 : Key Considerations for IND Applications (FDA Guidelines)
| CMC Section | Requirements |
|---|---|
| Drug Substance | Physicochemical characterization, stability data |
| Drug Product | Formulation details, batch records, specifications |
| Analytical Methods | Validation reports for purity/potency assays |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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